2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, an amino group, and a methanesulfonyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid typically involves the protection of an amino acid derivative with a BOC group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and bases like triethylamine.
Deprotection Reactions: Strong acids like TFA or HCl are used to remove the BOC group.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used in substitution reactions. Deprotection reactions yield the free amine derivative of the compound.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid involves its role as a protecting group in organic synthesis. The BOC group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions to form the desired products .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic Acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid is unique due to the presence of both a BOC protecting group and a methanesulfonyl group. This combination allows for selective protection and deprotection strategies in organic synthesis, making it a valuable intermediate in the preparation of complex molecules.
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S/c1-9(2,3)17-8(14)11-10(4,7(12)13)6-18(5,15)16/h6H2,1-5H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIMDLUXPJOCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CS(=O)(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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